N-Nonyldeoxygalactonojirimycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nonyldeoxygalactonojirimycin, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₃₁NO₄ and its molecular weight is 289.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche médicale
Le N-Nonyldeoxygalactonojirimycin pourrait potentiellement être utilisé dans la recherche médicale, bien que des applications spécifiques ne soient pas facilement disponibles dans la littérature {svg_1} {svg_2}.
Recherche pharmaceutique
Dans le domaine de la recherche pharmaceutique, le this compound pourrait être utilisé dans le développement de nouveaux médicaments ou thérapies. Ses propriétés pourraient potentiellement améliorer l'efficacité de certains traitements, bien que des recherches supplémentaires soient nécessaires pour le confirmer {svg_3} {svg_4}.
Recherche biologique
Le this compound pourrait être utilisé dans la recherche biologique, en particulier dans les études portant sur les processus cellulaires ou les expressions génétiques. Il pourrait également être utilisé dans le développement de tests biologiques {svg_5} {svg_6}.
Recherche chimique
En recherche chimique, le this compound pourrait être utilisé dans la synthèse de nouveaux composés ou dans l'étude de réactions chimiques. Sa structure unique pourrait le rendre utile dans une variété d'expériences chimiques {svg_7} {svg_8}.
Recherche industrielle
En recherche industrielle, le this compound pourrait potentiellement être utilisé dans le développement de nouveaux matériaux ou procédés. Ses propriétés uniques pourraient le rendre utile dans une variété d'applications industrielles {svg_9}.
Mécanisme D'action
Target of Action
N-Nonyldeoxygalactonojirimycin (NN-DGJ) is a remarkable biomedical compound known for its unrivaled efficacy . It has immense potential as a therapeutic agent within enzyme replacement therapies, specifically targeting Fabry disease , an intricate lysosomal storage disorder .
Mode of Action
It is known to be an inhibitor of galactosidase , an enzyme that plays a crucial role in the metabolism of galactose. By inhibiting this enzyme, NN-DGJ can potentially alter the metabolic pathways associated with galactose, leading to therapeutic effects in certain diseases like Fabry disease .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that factors such as molecular weight, chemical structure, and the presence of functional groups can significantly impact a compound’s bioavailability .
Result of Action
The result of NN-DGJ’s action is its potential therapeutic effect in treating diseases like Fabry disease . By inhibiting galactosidase, NN-DGJ may alter the metabolism of galactose and related compounds, potentially leading to beneficial effects in patients with this disease .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action and stability of similar compounds .
Activité Biologique
N-Nonyldeoxygalactonojirimycin (NN-DGJ) is a novel compound belonging to the class of iminosugars, which are sugar analogues known for their diverse biological activities. This article explores the biological activity of NN-DGJ, focusing on its role as a pharmacological chaperone in lysosomal storage diseases, particularly GM1 gangliosidosis, and its potential antiviral properties.
Overview of this compound
NN-DGJ is an alkylated derivative of deoxynojirimycin (DNJ), characterized by a long nonyl side chain. This structural modification enhances its lipophilicity, potentially improving its pharmacokinetic properties compared to other iminosugars. NN-DGJ has been shown to selectively inhibit β-galactosidase, an enzyme critical for the metabolism of GM1 gangliosides, thereby offering therapeutic potential in conditions where this enzyme is deficient.
NN-DGJ functions primarily as a pharmacological chaperone . It stabilizes misfolded enzymes, enabling them to reach their functional conformation and enhancing their activity at the lysosomal level. This mechanism is particularly relevant in the context of lysosomal storage diseases (LSDs), where enzyme deficiencies lead to substrate accumulation and cellular dysfunction.
Key Findings
- Enhancement of β-Galactosidase Activity : NN-DGJ has been demonstrated to enhance mutant β-galactosidase activity in various patient cell lines with missense mutations. In a feline model mimicking GM1 gangliosidosis, NN-DGJ treatment resulted in significant increases in β-galactosidase activity, suggesting its potential for clinical application in humans .
- Selectivity and Potency : Research indicates that NN-DGJ is one of the most potent and specific inhibitors of human β-galactosidase, outperforming other iminosugar derivatives .
Feline Model of GM1 Gangliosidosis
A pivotal study utilized a feline model to assess the efficacy of NN-DGJ as an enzyme enhancement therapy (EET). The results showed:
- Increased Enzyme Activity : Following NN-DGJ administration, there was a robust enhancement in the activity of mutant β-galactosidase in fibroblast cultures derived from affected felines.
- Clinical Relevance : The study established that the timing of treatment initiation relative to disease progression significantly influences therapeutic outcomes, highlighting the importance of early intervention .
Antiviral Properties
NN-DGJ also exhibits antiviral activity against several viruses, including Hepatitis B Virus (HBV) and Bovine Viral Diarrhea Virus (BVDV). The compound's mechanism appears to involve inhibition of glycosidases that play roles in viral entry and replication:
- Inhibition Studies : In vitro assays revealed that NN-DGJ effectively inhibited viral replication at micromolar concentrations, showcasing its potential as an antiviral agent .
Comparative Analysis with Other Iminosugars
The following table summarizes the biological activities and therapeutic applications of NN-DGJ compared to other well-known iminosugars:
Compound | Target Enzyme | Primary Application | Notable Findings |
---|---|---|---|
NN-DGJ | β-Galactosidase | GM1 gangliosidosis | Enhances mutant enzyme activity |
Miglustat (NBDNJ) | Glucosylceramide synthase | Gaucher disease | Reduces glucosylceramide accumulation |
N-Butyl DNJ | Various glycosidases | Niemann-Pick type C disease | Effective in reducing substrate levels |
Castanospermine | Glucosidases | Antiviral and anticancer | Broad spectrum glycosidase inhibition |
Propriétés
IUPAC Name |
(2R,3S,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO4/c1-2-3-4-5-6-7-8-9-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3/t12-,13+,14+,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSCEGKYKXESFF-CBBWQLFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1CC(C(C(C1CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCN1C[C@@H]([C@H]([C@H]([C@H]1CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does NN-DGJ interact with its target and what are the downstream effects?
A1: NN-DGJ acts as a pharmacological chaperone, specifically targeting the enzyme β-galactosidase. It is believed to bind to β-galactosidase within the endoplasmic reticulum, stabilizing the enzyme and promoting its proper folding and trafficking to the lysosome. [, ] This enhanced lysosomal delivery increases the overall activity of β-galactosidase, which is particularly relevant in the context of lysosomal storage disorders where this enzyme is deficient. [, ]
Q2: What is the mechanism of action of NN-DGJ in relation to Hepatitis B virus?
A2: While NN-DGJ is primarily known for its effects on β-galactosidase, research has shown it also exhibits antiviral activity against Hepatitis B Virus (HBV). [] Studies suggest that NN-DGJ interferes with the formation or stability of HBV nucleocapsids, ultimately reducing the amount of viral DNA produced. [] The exact molecular mechanisms underlying this antiviral effect remain to be fully elucidated.
Q3: Has NN-DGJ shown any efficacy in cellular or animal models of disease?
A3: Yes, studies have demonstrated the efficacy of NN-DGJ in relevant models. For instance, in fibroblasts derived from a patient with infantile GM1-gangliosidosis (a lysosomal storage disorder), NN-DGJ treatment led to increased β-galactosidase processing and activity. [] In the context of HBV, NN-DGJ successfully reduced the amount of HBV nucleocapsid in a stably transfected HBV-producing cell line. []
Q4: Are there any known limitations or challenges associated with NN-DGJ?
A4: Research indicates that the antiviral activity of NN-DGJ can be genotype-specific, meaning its effectiveness may vary depending on the specific strain of the virus. [] This highlights the importance of further investigations into its structure-activity relationship to optimize its efficacy across a broader range of viral genotypes. Additionally, while NN-DGJ shows promise, more research is needed to fully understand its long-term effects and potential for clinical translation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.